

# Application Note: Indium-Catalyzed Synthesis of Dibenzyl Sulfides

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## Compound of Interest

Compound Name: *Dibenzyl sulfide*

Cat. No.: *B165846*

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## Abstract

This application note details an efficient and mild protocol for the synthesis of **dibenzyl sulfides** via the dehydrative thioetherification of benzyl alcohols and thiols. The method utilizes indium(III) trifluoromethanesulfonate ( $\text{In}(\text{OTf})_3$ ) as a highly effective Lewis acid catalyst. This process is notable for its low catalyst loading, excellent yields, and applicability to a range of secondary and tertiary benzyl alcohols as well as various aromatic and aliphatic thiols. The protocol is particularly valuable for researchers in medicinal chemistry and materials science where thioether linkages are crucial structural motifs.

## Introduction

**Dibenzyl sulfides** and related thioethers are significant structural units found in numerous pharmaceuticals and functional organic materials. Traditional methods for their synthesis often require harsh conditions or the pre-activation of alcohol substrates. The use of Lewis acid catalysts for the direct dehydrative coupling of alcohols with thiols presents a more atom-economical and environmentally benign alternative. Indium(III) catalysts, in particular, have emerged as powerful tools for this transformation due to their high reactivity and tolerance of various functional groups. A notable advancement in this area is the indium-catalyzed dehydrative thioetherification, which proceeds with very low catalyst loadings to afford corresponding thioethers in excellent yields.<sup>[1]</sup>

## Reaction Principle

The core of this protocol is the Lewis acid-catalyzed dehydrative coupling. The indium(III) triflate catalyst activates the benzyl alcohol, facilitating the elimination of a water molecule to form a stabilized benzylic carbocation intermediate. This intermediate is then rapidly intercepted by a nucleophilic thiol to form the C–S bond, yielding the desired **dibenzyl sulfide** and regenerating the catalyst. The reaction is particularly efficient for secondary and tertiary benzyl alcohols, which can form more stable carbocation intermediates.<sup>[1]</sup>

General Reaction Scheme:

## Quantitative Data Summary

The following table summarizes representative results for the indium-catalyzed thioetherification of various benzyl alcohols with thiols, based on the conditions reported by Kuciński and Hreczycho.<sup>[1]</sup>

Entry	Benzyl Alcohol Substrate	Thiol Substrate	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)
1	Diphenylmethanol	Thiophenol	0.1	80	1	>95
2	1-Phenylethanol	Thiophenol	0.2	80	3	>90
3	1,1-Diphenylethanol (Tertiary)	Thiophenol	0.1	80	0.5	>98
4	Diphenylmethanol	4-Methylthiophenol	0.1	80	1	>95
5	Diphenylmethanol	Benzyl Mercaptan	0.2	80	4	~85
6	1-Phenylethanol	1-Hexanethiol	0.2	80	5	~80

Note: Yields are illustrative based on reported high-to-excellent outcomes. Aromatic thiols generally result in higher yields compared to aliphatic thiols.[\[1\]](#)

## Detailed Experimental Protocol

This protocol describes a general procedure for the  $\text{In}(\text{OTf})_3$ -catalyzed reaction between a secondary benzyl alcohol (e.g., diphenylmethanol) and an aromatic thiol (e.g., thiophenol).

Materials:

- Diphenylmethanol (1.0 mmol, 184.2 mg)
- Thiophenol (1.1 mmol, 121.2 mg, 113  $\mu\text{L}$ )

- Indium(III) Trifluoromethanesulfonate ( $\text{In}(\text{OTf})_3$ ) (0.002 mmol, 1.1 mg, 0.2 mol%)
- Nitromethane ( $\text{MeNO}_2$ ) (3 mL)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ethyl Acetate ( $\text{EtOAc}$ )
- Hexanes
- Silica Gel for column chromatography

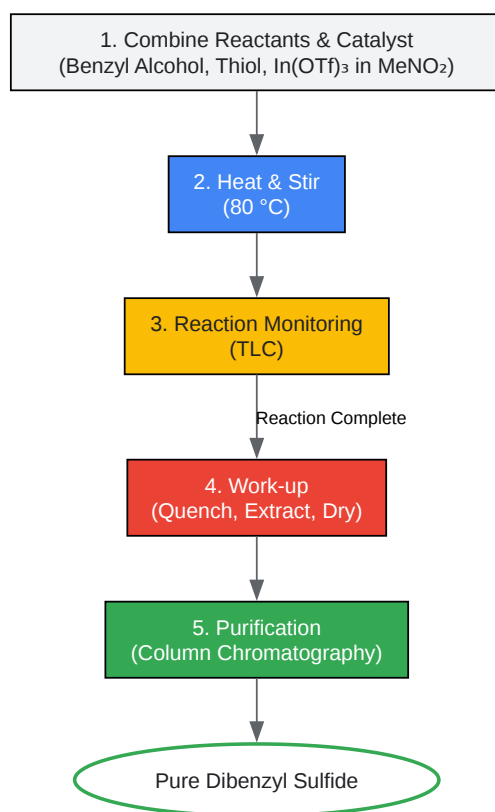
Procedure:

- To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylmethanol (1.0 mmol).
- Add nitromethane (3 mL) to the flask and stir until the alcohol is fully dissolved.
- Add thiophenol (1.1 mmol) to the solution via syringe.
- Add the catalyst,  $\text{In}(\text{OTf})_3$  (0.002 mmol), to the reaction mixture.
- Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.
- Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
- Quench the reaction by adding 10 mL of saturated  $\text{NaHCO}_3$  solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:EtOAc eluent system) to afford the pure **dibenzyl sulfide** product.

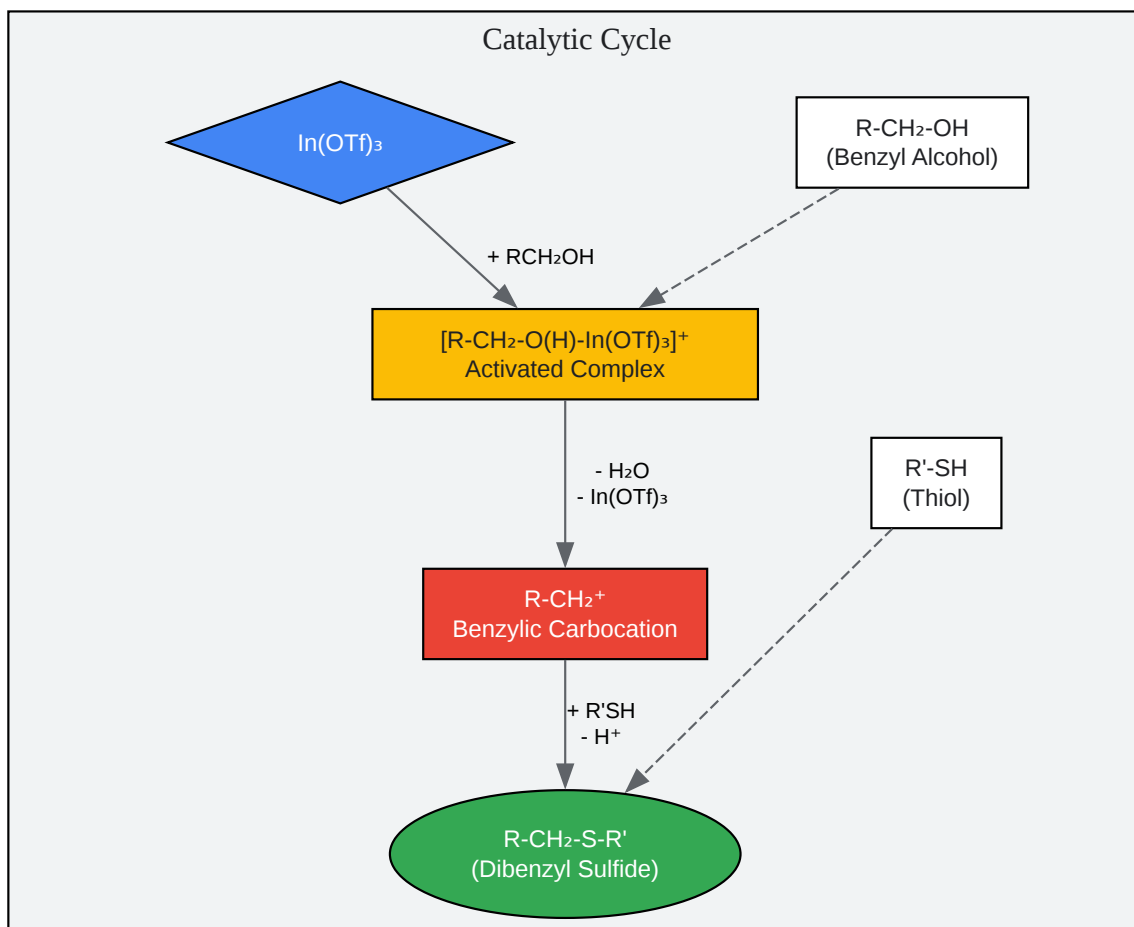
## Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.



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Caption: Experimental workflow for indium-catalyzed synthesis of **dibenzyl sulfides**.



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Caption: Proposed catalytic cycle for the dehydrative thioetherification reaction.

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## References

- 1. chemrevlett.com [chemrevlett.com]
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